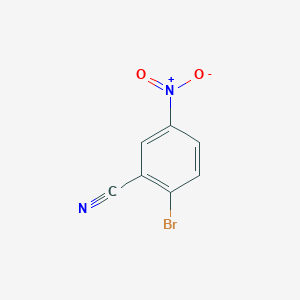

2-Bromo-5-nitrobenzonitrile

Beschreibung

Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry Research

Benzonitrile and its derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring attached to a cyano (-CN) group. atamankimya.comt3db.ca These compounds are significant in organic synthesis, serving as versatile precursors for a wide range of more complex molecules. solubilityofthings.comwikipedia.org Their utility stems from the reactivity of the nitrile group, which can undergo various transformations to produce amides, amines, and other functional groups. wikipedia.org

Benzonitrile derivatives are frequently used as solvents in chemical reactions due to their ability to dissolve a variety of polar and non-polar substances. solubilityofthings.com They are also crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers. atamankimya.comchemimpex.com The specific arrangement of functional groups on the benzonitrile core dictates the compound's reactivity and potential applications. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the chemical behavior of the molecule.

In materials science, certain benzonitrile derivatives are investigated for their potential in creating advanced materials with specific properties. chemimpex.com Furthermore, their role in analytical chemistry as reference standards or components of mobile phases in chromatography highlights their broad importance in the chemical sciences. solubilityofthings.comchemimpex.com

Strategic Importance of 2-Bromo-5-nitrobenzonitrile as a Multifunctional Synthetic Intermediate

This compound is a polyfunctional aromatic compound with the chemical formula C₇H₃BrN₂O₂. chemimpex.comsigmaaldrich.com It features a bromine atom, a nitro group, and a cyano group attached to a benzene ring. sigmaaldrich.com This specific arrangement of substituents makes it a strategically important intermediate in organic synthesis. chemicalbook.com

The presence of three distinct functional groups provides multiple reaction sites, allowing for a variety of chemical transformations. The bromine atom is susceptible to nucleophilic substitution and can participate in cross-coupling reactions. chemimpex.comevitachem.com The nitro group can be reduced to an amino group, which can then be further functionalized. chemicalbook.comevitachem.com The cyano group can also be converted into other functional groups. This multifunctionality allows for the construction of complex molecular architectures from a relatively simple starting material.

This compound serves as a key building block in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Researchers utilize this compound to create novel molecules with specific biological activities or material properties. chemimpex.com Its defined reactivity patterns also make it useful in studies of reaction mechanisms. evitachem.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrN₂O₂ chemimpex.comsigmaaldrich.comfishersci.fi |

| Molecular Weight | 227.01 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Pale yellow powder chemimpex.com |

| Melting Point | 118-120 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 134604-07-2 chemimpex.comsigmaaldrich.comfishersci.fi |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKODNVITKISFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427754 | |

| Record name | 2-bromo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134604-07-2 | |

| Record name | 2-bromo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Bromo 5 Nitrobenzonitrile

Established Synthetic Routes to 2-Bromo-5-nitrobenzonitrile

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution reactions on a benzonitrile (B105546) core. The strategic introduction of the bromo and nitro groups is crucial for achieving the desired isomer.

Sequential Nitration and Bromination Strategies

A common and well-established method for the synthesis of this compound involves a two-step process starting from benzonitrile.

The initial step is the nitration of the benzonitrile ring. This is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions, particularly temperature, must be carefully controlled to favor the formation of the meta-substituted product, 3-nitrobenzonitrile, due to the directing effect of the cyano group.

The subsequent step is the bromination of 3-nitrobenzonitrile. This electrophilic substitution is often achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The nitro group, being a meta-director, guides the incoming bromine atom to the position ortho to the cyano group and meta to the nitro group, yielding this compound.

An alternative starting material for a sequential approach is 2-bromobenzonitrile. Nitration of this compound with a mixture of nitric acid and sulfuric acid at low temperatures (around 5 °C) can also yield this compound. chemicalbook.com

Alternative Synthetic Pathways for Selective Functionalization

Researchers have explored alternative pathways to enhance selectivity and introduce functional groups in a more controlled manner.

One such alternative involves a Sandmeyer-type reaction. This approach may start with an appropriately substituted aniline (B41778), which is then diazotized and subsequently treated with a copper(I) bromide salt to introduce the bromine atom. This method can offer high regioselectivity. A one-pot synthesis has been developed for the direct conversion of nitroarenes to haloaromatics via a molybdenum-catalyzed reduction followed by a Sandmeyer reaction. rsc.orgrsc.org

Another strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator or an acid catalyst. smolecule.com This reagent can sometimes offer milder reaction conditions compared to elemental bromine.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized in the synthesis of derivatives of this compound. nih.gov While not a direct synthesis of the title compound itself, these methods highlight the versatility of the bromo-substituent for creating more complex molecules.

Optimization of Synthetic Reaction Conditions and Parameters

To maximize the efficiency and purity of this compound synthesis, careful optimization of reaction conditions is paramount.

Enhancing Reaction Yield and Selectivity

Key parameters that influence the yield and selectivity include temperature, reaction time, and the choice of reagents and catalysts.

For the nitration step, maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of unwanted isomers. The ratio of nitric acid to sulfuric acid also plays a significant role in controlling the nitrating strength of the reagent.

In the bromination step, the choice and concentration of the Lewis acid catalyst are critical. The reaction temperature is also a key factor, with elevated temperatures potentially leading to side reactions. The use of microwave irradiation has been explored to accelerate reaction times in related syntheses. mdpi.com

The following table summarizes the optimization of conditions for a related bromination reaction:

| Parameter | Optimal Condition | Effect on Yield |

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Acetic acid | Enhances bromine solubility |

| Reaction time | 4–6 hours | Ensures complete bromination |

Minimizing Side Reactions in Complex Syntheses

The primary side reactions in the synthesis of this compound are the formation of isomeric byproducts and poly-substituted products. For instance, during the nitration of benzonitrile, small amounts of ortho- and para-nitrobenzonitrile may be formed. Similarly, bromination can potentially occur at other positions on the aromatic ring.

To minimize these side reactions, precise control over the reaction conditions as described above is essential. Additionally, purification techniques such as recrystallization and column chromatography are often necessary to isolate the desired product in high purity. In some cases, the use of protecting groups can be employed to block certain reactive sites on the starting material, thereby directing the substitution to the desired position. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. researchgate.netcore.ac.uk The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of focus is the replacement of traditional and often hazardous reagents and solvents. For example, research into using solid acid catalysts or ionic liquids as alternatives to concentrated sulfuric acid in nitration reactions is ongoing. researchgate.net Similarly, exploring greener brominating agents that avoid the use of elemental bromine is an active area of investigation.

The use of catalytic systems, as opposed to stoichiometric reagents, is a core principle of green chemistry. mdpi.com The development of highly efficient and recyclable catalysts for both the nitration and bromination steps can significantly reduce waste.

Furthermore, the adoption of continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to higher yields and selectivity, reduced reaction times, and improved safety, particularly for highly exothermic reactions like nitration. This technology also facilitates easier scale-up of the synthesis.

Comprehensive Analysis of the Chemical Reactivity of 2 Bromo 5 Nitrobenzonitrile

Reactivity Profile of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key site for a variety of synthetic transformations. Its reactivity is enhanced by the presence of the electron-withdrawing nitro and nitrile groups, which activate the ring system towards certain classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-Br Bond

The carbon-bromine bond in 2-Bromo-5-nitrobenzonitrile is susceptible to nucleophilic aromatic substitution (SNAr). In this two-step reaction mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex youtube.com. The presence of the strongly electron-withdrawing nitro group, particularly in the para position relative to the bromine, is crucial for stabilizing this intermediate and facilitating the reaction youtube.com. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product youtube.com. For example, the bromine atom can be displaced by various nucleophiles, such as morpholine, to yield products like 2-Morpholino-5-nitrobenzonitrile chemicalbook.com. In related compounds like 4-bromo-5-nitrophthalonitrile, the bromine atom is noted to be the more reactive leaving group compared to the nitro group, being substituted first under milder conditions researchgate.netrsc.org.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Secondary Amines (e.g., Morpholine) | 2-Amino-5-nitrobenzonitriles | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| Alkoxides (e.g., NaOCH₃) | 2-Alkoxy-5-nitrobenzonitriles | Corresponding alcohol or aprotic solvent |

| Thiols (e.g., Thiophenol) | 2-Thiophenyl-5-nitrobenzonitriles | Base (e.g., K₂CO₃), Aprotic solvent (e.g., DMF) |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The C-Br bond serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling : This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. Aryl bromides are common substrates for this transformation nih.gov. The C-Br bond of this compound can react with various aryl or vinyl boronic acids to produce complex biaryl and styrenyl structures, respectively.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine wikipedia.org. It has become a standard method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance wikipedia.orgbeilstein-journals.org. The reaction of this compound with a wide range of amines can be achieved using a palladium source and a suitable phosphine ligand beilstein-journals.org.

Table 2: Common Reagents for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / X-Phos or BINAP | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

Halogen Exchange Reactions

Halogen-metal exchange is a common reaction for aryl bromides, providing a route to functionalized aromatic compounds. This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 to -100 °C) tcnj.edu. The reaction results in the formation of a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce different functional groups onto the aromatic ring tcnj.edursc.org. Due to the presence of other functional groups on this compound, the chemoselectivity of this reaction would need to be carefully controlled to avoid side reactions.

Reactivity Profile of the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to undergo various transformations, most notably reduction.

Reduction Reactions to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis masterorganicchemistry.com. This conversion dramatically alters the electronic properties of the molecule, transforming a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group masterorganicchemistry.com. A wide variety of reagents can accomplish this reduction. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation : This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com. Raney nickel is often preferred for substrates containing aryl halides, as it can minimize the competing hydrodehalogenation (removal of the bromine) that can occur with Pd/C commonorganicchemistry.com.

Metal/Acid Systems : Classic reduction methods involve the use of an easily oxidized metal in an acidic medium. Common combinations include iron powder in acetic acid (Fe/AcOH), tin in hydrochloric acid (Sn/HCl), and zinc in acetic acid (Zn/AcOH) masterorganicchemistry.comcommonorganicchemistry.com.

Other Reagents : Tin(II) chloride (SnCl₂) is a mild reagent capable of reducing nitro groups in the presence of other reducible functionalities commonorganicchemistry.com. Sodium hydrosulfite (Na₂S₂O₄) is another option for this transformation wikipedia.org.

Table 3: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | 1 atm H₂, RT, Solvent (e.g., EtOH, EtOAc) | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ pressure, RT or heat, Solvent (e.g., EtOH) | Good for substrates with halogens to avoid dehalogenation. commonorganicchemistry.com |

| Fe / HCl or AcOH | Heat, Aqueous or alcoholic solvent | Inexpensive and effective. commonorganicchemistry.com |

| SnCl₂ ⋅ 2H₂O | Heat, Solvent (e.g., EtOH, EtOAc) | Mild conditions, good chemoselectivity. commonorganicchemistry.com |

| Zn / NH₄Cl | Aqueous solvent, RT or heat | Can lead to partial reduction to hydroxylamine. wikipedia.org |

Other Electrophilic and Nucleophilic Transformations of the Nitro Group

While reduction to an amine is the most common reaction, the nitro group can undergo other transformations.

Nucleophilic Substitution : Although the bromine atom is a better leaving group, under certain conditions, the nitro group itself can be displaced by a powerful nucleophile in an SNAr reaction researchgate.net. In systems like 4-bromo-5-nitrophthalonitrile, after the initial substitution of the bromine, the remaining nitro group can be replaced by a nucleophile under more forcing conditions researchgate.netresearchgate.net.

Partial Reduction : The reduction of the nitro group can be stopped at intermediate stages. For instance, using reagents like zinc dust with ammonium chloride can lead to the formation of the corresponding arylhydroxylamine wikipedia.org. Other conditions can yield azo or azoxy compounds, particularly when using reagents like LiAlH₄ on aromatic nitro compounds wikipedia.orgcommonorganicchemistry.com.

Electrophilic transformations directly on the oxygen atoms of the nitro group are not a common feature of its reactivity profile in synthetic organic chemistry.

Reactivity Profile of the Nitrile Group

The nitrile (-C≡N) group in this compound is a versatile functional handle. Its reactivity is significantly influenced by the strong electron-withdrawing nature of both the nitrile itself and the nitro group on the aromatic ring. This electronic environment renders the carbon atom of the nitrile electrophilic and susceptible to nucleophilic attack.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. For this compound, this transformation leads to the formation of valuable synthetic intermediates.

Under strong acidic conditions (e.g., concentrated sulfuric acid with heating), the nitrile is converted into a carboxylic acid. The reaction proceeds through an amide intermediate, 2-bromo-5-nitrobenzamide, which is subsequently hydrolyzed to 2-bromo-5-nitrobenzoic acid chemimpex.comchemicalbook.com. A similar transformation has been documented for the analogous compound 4-bromo-2-nitrobenzonitrile, which is hydrolyzed to 4-bromo-2-nitrobenzoic acid by heating with sulfuric acid and water acs.org.

Basic hydrolysis also yields the carboxylate salt, which upon acidification gives the carboxylic acid. The presence of strong electron-withdrawing groups on the aromatic ring can facilitate this hydrolysis.

| Reaction | Reagents/Conditions | Primary Product | Intermediate |

| Acid Hydrolysis | H₂SO₄, H₂O, Heat | 2-Bromo-5-nitrobenzoic acid | 2-Bromo-5-nitrobenzamide |

| Base Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-Bromo-5-nitrobenzoic acid | 2-Bromo-5-nitrobenzamide |

While the C≡N triple bond can participate in cycloaddition reactions, it is generally a reluctant dipolarophile in [4+2] cycloadditions like the Diels-Alder reaction wikipedia.orgmasterorganicchemistry.com. However, the nitrile group readily undergoes [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with 1,3-dipoles such as azides wikipedia.org.

The most significant cycloaddition reaction for nitriles is the formation of tetrazoles. This is achieved by reacting the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst (e.g., ZnBr₂) or an ammonium salt chalcogen.rorsc.org. The reaction involves the [3+2] cycloaddition of the azide anion to the nitrile's carbon-nitrogen triple bond nih.gov. The presence of electron-withdrawing groups, such as the nitro group on this compound, lowers the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the azide's Highest Occupied Molecular Orbital (HOMO) nih.gov. This reaction would convert this compound into 5-(2-bromo-5-nitrophenyl)-1H-tetrazole.

| Cycloaddition Type | Reagent | Product Class | Reactivity Note |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Favorable, enhanced by electron-withdrawing groups nih.gov. |

| [4+2] Diels-Alder | Conjugated Diene | Dihydropyridine | Generally unfavorable; nitriles are poor dienophiles masterorganicchemistry.com. |

Synergistic and Antagonistic Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of its three substituents: bromo (-Br), nitro (-NO₂), and cyano (-CN). These groups exert both inductive and resonance effects, which can either reinforce (synergize) or oppose (antagonize) each other, ultimately dictating the ring's susceptibility to electrophilic or nucleophilic attack.

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of the substituent. All three substituents (-Br, -NO₂, -CN) are strongly electronegative and exert a powerful electron-withdrawing inductive effect, deactivating the ring.

Resonance Effect (M): This is the donation or withdrawal of electron density through the pi (π) system via conjugation.

The nitro (-NO₂) and cyano (-CN) groups are strong resonance-withdrawing groups (-M effect). They pull electron density out of the aromatic ring and strongly deactivate it towards electrophilic attack.

The bromo (-Br) group is a special case. While it is inductively withdrawing, it can donate a lone pair of electrons into the ring via resonance (+M effect). However, for halogens, the strong -I effect dominates over the weaker +M effect, resulting in net deactivation.

Synergistic Effects: All three substituents are deactivating towards electrophilic aromatic substitution (EAS). Their combined -I and -M effects make the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles.

Antagonistic Effects (Directing Effects): In the context of EAS, the directing effects of the substituents are antagonistic.

The bromo group is an ortho, para-director.

The nitro and cyano groups are meta-directors.

This combination of deactivating groups makes further electrophilic substitution on the ring very difficult.

Conversely, for nucleophilic aromatic substitution (SNAr) , these effects are synergistic. The powerful electron-withdrawing properties of the nitro and cyano groups, particularly when positioned ortho or para to a leaving group, strongly activate the ring for nucleophilic attack total-synthesis.comlibretexts.orgbyjus.com. In this compound, the bromo group is a potential leaving group. The cyano group is ortho to the bromine, and the nitro group is para to the cyano group, both contributing to the stabilization of the negative charge in the intermediate formed during an SNAr reaction.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on EAS | Directing Influence (EAS) | Effect on SNAr |

| -Br | Strong (-I) | Weak (+M) | Deactivating | ortho, para | Weakly Activating |

| -NO₂ | Strong (-I) | Strong (-M) | Strongly Deactivating | meta | Strongly Activating |

| -CN | Strong (-I) | Strong (-M) | Strongly Deactivating | meta | Strongly Activating |

Mechanistic Investigations of Key Transformations

Given its structure, a key transformation for this compound is nucleophilic aromatic substitution (SNAr), where the bromide ion acts as the leaving group. The mechanism is a two-step addition-elimination process libretexts.orgbyjus.com.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom (the ipso-carbon). This is the slow, rate-determining step because it disrupts the aromaticity of the ring total-synthesis.com. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.orgyoutube.com.

The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, more importantly, onto the oxygen atoms of the para-nitro group and the nitrogen atom of the ortho-cyano group. This delocalization provides significant stabilization, lowering the activation energy of the first step total-synthesis.comlibretexts.org.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the leaving group (bromide ion, Br⁻) is expelled from the Meisenheimer complex. This step restores the aromatic π-system, leading to the final substituted product libretexts.org.

Derivatization and Functionalization Strategies Employing 2 Bromo 5 Nitrobenzonitrile

Synthesis of Novel Substituted Benzonitrile (B105546) Compounds

The reactivity of the carbon-bromine bond in 2-bromo-5-nitrobenzonitrile, enhanced by the presence of the electron-withdrawing nitro and cyano groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the bromine atom by a variety of nucleophiles, leading to the formation of a diverse range of substituted 5-nitrobenzonitrile derivatives.

Commonly, this involves reactions with amines and thiols. For instance, the reaction with primary or secondary amines can yield 2-(alkylamino)-5-nitrobenzonitriles or 2-(dialkylamino)-5-nitrobenzonitriles. A related synthesis involves the reaction of a bromo-nitroaromatic compound with butylamine (B146782) to produce 2-(Butylamino)-5-nitrobenzonitrile. evitachem.com Similarly, reaction with phenoxides can lead to the formation of 2-phenoxy-5-nitrobenzonitrile derivatives, which have been investigated for their biological activities.

Another key functionalization strategy involves the reduction of the nitro group. This transformation is typically achieved using standard reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. smolecule.com This reaction yields 2-amino-5-bromobenzonitrile (B185297) or, if the bromine is also substituted, 2-amino-5-substituted benzonitriles. The resulting amino group is a crucial handle for further derivatization, such as in the synthesis of azo dyes or for building heterocyclic rings.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-Bromobenzonitrile | 1. HNO₃/H₂SO₄2. Butylamine | 2-(Butylamino)-5-nitrobenzonitrile | Nitration followed by Nucleophilic Aromatic Substitution |

| 2-Bromo-6-nitrobenzonitrile | H₂/Pd or Fe/acid | 2-Amino-6-bromobenzonitrile | Reduction |

| 2-Bromo-6-nitrobenzonitrile | Amines, Thiols | 2-Substituted-6-nitrobenzonitriles | Nucleophilic Aromatic Substitution |

Construction of Diverse Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various biologically significant heterocyclic compounds. This is typically achieved through a sequence of reactions involving modification of the initial functional groups to facilitate cyclization.

Synthesis of Quinazoline (B50416) Derivatives

The synthesis of quinazoline and its derivatives often proceeds from ortho-substituted anilines. In the context of this compound, a preliminary reduction of the nitro group to an amino group is required, yielding 2-amino-5-bromobenzonitrile. This intermediate can then undergo cyclization reactions. A common method involves the reaction of the 2-aminobenzonitrile (B23959) with a one-carbon synthon, such as formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by cyclization. nih.govmdpi.com

For example, 2-aminobenzonitriles can react with DMF-DMA to form an intermediate N,N-dimethylformamidine, which upon heating with an appropriate amine in the presence of an acid like acetic acid, undergoes a Dimroth rearrangement and cyclization to afford the quinazoline ring system. nih.gov While direct synthesis from this compound is a multi-step process, its derivatives are key to forming these important heterocyclic scaffolds. mdpi.com Research on related o-bromobenzonitriles has shown they can be converted to quinazolinones in a one-pot reaction with benzaldehydes and ammonia, suggesting alternative pathways. mdpi.com

Formation of Benzothiophene (B83047) Scaffolds

The construction of the benzothiophene core can be achieved from 2-halobenzonitriles through reaction with a sulfur-containing reagent. A well-established method is the reaction of a 2-halobenzonitrile with methyl thioglycolate. rsc.orgrsc.org This reaction is particularly effective for highly electron-poor precursors, a category to which this compound belongs. rsc.org

The reaction typically proceeds in the presence of a base, such as triethylamine, in a solvent like DMSO. rsc.orgrsc.org Microwave irradiation has been shown to significantly accelerate this transformation, providing rapid access to 3-aminobenzothiophenes in high yields. rsc.orgrsc.org The resulting 3-aminobenzothiophene can be further modified, for example, through diazotization chemistry, to introduce other functionalities. rsc.org The versatility of this method allows for the synthesis of a variety of substituted benzothiophenes, which are privileged structures in medicinal chemistry. rsc.orgnih.gov

| Precursor | Reagent(s) | Product | Key Features |

| 2-Halobenzonitriles (e.g., 5-bromo-2-fluorobenzonitrile) | Methyl thioglycolate, Et₃N, DMSO | 3-Aminobenzothiophenes | Microwave-assisted, high yields (58-96%) |

| 2-Fluoro-5-nitrobenzonitrile (B100134) | Methyl thioglycolate | Anti-tumor benzothiophene derivatives | High yield (up to 93%) |

Synthesis of Pyrroloquinoline and Quinoline (B57606) Analogues

While specific examples starting directly from this compound are less common in the literature, the synthesis of pyrroloquinoline and quinoline analogues from structurally related compounds like 2-fluoro-5-nitrobenzonitrile is documented. ossila.com The general strategies employed can be extrapolated. The synthesis of these fused heterocyclic systems often involves multi-step sequences where the benzonitrile derivative is elaborated and then cyclized.

For instance, the synthesis of quinoline derivatives can be achieved through various named reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. conicet.gov.ar To utilize this compound in such a synthesis, it would first need to be converted to a suitable o-aminoaryl precursor. The versatility of the functional groups on the starting material allows for the introduction of various substituents onto the final heterocyclic scaffold. ossila.com

Preparation of Functional Materials Precursors

The rich functionality of this compound and its derivatives makes them valuable intermediates in the synthesis of precursors for functional materials, most notably dyes and pigments.

Development of Dyes and Pigments (e.g., Azo Dyes)

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (-N=N-) linkage. The synthesis of these dyes typically involves a diazotization reaction followed by a coupling reaction. ontosight.ai this compound can be readily converted into a key precursor for azo dyes by reduction of the nitro group to an amine, followed by diazotization.

The resulting 2-amino-5-bromobenzonitrile or, more commonly after bromine substitution, 2-amino-5-nitrobenzonitrile, can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. evitachem.comgoogle.com This unstable intermediate is then immediately reacted with an electron-rich coupling component, such as a substituted aniline (B41778) or phenol, to form the stable and colored azo dye. ontosight.aigoogle.comorientjchem.org The specific color of the dye is determined by the electronic properties of the substituents on both the diazo component and the coupling component. The presence of the nitro and cyano groups in the final dye structure often imparts desirable properties such as high molar extinction coefficients and good fastness. google.com

| Diazo Component Precursor | Coupling Component | Resulting Azo Dye Structure | Application |

| 2-Amino-5-nitrobenzonitrile | 3,4-Dimethoxy-butanoic acid anilide | Azo dye with benzonitrile and anilide moieties | Polyester (B1180765) dyeing |

| 2-Amino-5-nitro benzothiazole | Substituted anilines | Benzothiazole-based azo dyes | Disperse dyes for polyester |

| Aromatic amine | 5-Nitrobenzonitrile derivative | 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile | Dyes and pigments |

Intermediates for Polymeric Materials

This compound serves as a precursor for the synthesis of monomers used in the production of advanced polymeric materials, particularly π-conjugated polymers. These polymers are of significant interest in materials science for their electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of π-conjugated poly(2-hexylbenzotriazole)s exemplifies the utility of this compound as a starting material. researchgate.net Although not a direct one-step process, the compound is a key commercial reagent for creating the necessary benzotriazole (B28993) monomer. researchgate.net The likely synthetic pathway involves a multi-step conversion. Initially, the nitro group of this compound is reduced to an amino group, and the nitrile group is hydrolyzed or otherwise converted, leading to a 1,2-diamino intermediate. This diamine can then be cyclized to form a benzotriazole ring. Further functionalization, including bromination and N-alkylation, yields the key monomer, 4,7-dibromo-2-hexylbenzotriazole.

This monomer is then polymerized through metal-catalyzed cross-coupling reactions. For instance, dehalogenative polycondensation promoted by a nickel(0) complex can produce the homopolymer, while palladium-catalyzed copolymerization with other monomers, such as diethynyl or boronate ester compounds, yields copolymers with tailored properties. researchgate.net

| Polymer Name | Abbreviation | Monomers | Polymerization Method | Reported Number Average Molecular Weight (Mn) | Key Properties |

|---|---|---|---|---|---|

| Polybenzotriazole | P(BTz) | 4,7-dibromo-2-hexylbenzotriazole | Nickel(0) promoted dehalogenative polycondensation | 3000 - 7400 g/mol | π-conjugated homopolymer |

| Poly(benzotriazole-alt-diethynyl-dihexyloxybenzene) | P(BTz-AE) | 4,7-dibromo-2-hexylbenzotriazole and 2,5-diethynyl-1,4-dihexyloxybenzene | Palladium-catalyzed copolymerization | 3000 - 7400 g/mol | Photoluminescence peak at 500 nm with a high quantum yield of 87% in CHCl3. researchgate.net |

| Poly(benzotriazole-alt-fluorene) | P(BTz-F) | 4,7-dibromo-2-hexylbenzotriazole and 9,9′-dihexylfluorene-2,7-bis(trimethylene borate) | Palladium-catalyzed copolymerization | 3000 - 7400 g/mol | π-conjugated copolymer incorporating fluorene (B118485) units. researchgate.net |

Targeted Derivatization for Bioactive Molecules

The reactivity of this compound makes it a valuable starting point for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The bromo and nitro groups serve as synthetic handles that can be selectively manipulated to build complex, biologically active scaffolds.

A common initial step is the reduction of the nitro group to an amine, yielding 2-bromo-5-aminobenzonitrile. This transformation provides a nucleophilic center essential for subsequent cyclization reactions. Alternatively, the activated bromine atom can be displaced by various nucleophiles in SNAr reactions. These fundamental transformations pave the way for constructing diverse heterocyclic systems, including kinase inhibitors and other therapeutic agents. rsc.orgsmolecule.com

Synthesis of Kinase Inhibitor Scaffolds: Kinase inhibitors are a major class of anticancer drugs. This compound is an ideal precursor for scaffolds used in kinase inhibitor synthesis. For example, related 2-halobenzonitriles are used to synthesize 3-aminobenzo[b]thiophenes, which are key intermediates for inhibitors of LIMK1, MK2, and PIM kinases. rsc.org The synthesis proceeds via a microwave-assisted reaction with methyl thioglycolate, where the halide is displaced, followed by intramolecular cyclization. rsc.org Given that bromides are excellent leaving groups, this compound is a suitable substrate for this type of transformation.

Synthesis of Quinazoline Derivatives: Quinazolines are another privileged scaffold in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netresearchgate.net Syntheses often begin with 2-aminobenzonitrile derivatives. scielo.brscielo.br By reducing the nitro group of this compound, one can access a 2-aminobenzonitrile intermediate. This intermediate can then be reacted with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form a formamidine, which subsequently cyclizes with an appropriate amine to furnish the 4-aminoquinazoline core. nih.govscielo.br This approach is used in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

Synthesis of Benzimidazole (B57391) Derivatives: The benzimidazole ring is a core component of numerous pharmaceuticals. rsc.orgresearchgate.net One efficient route to this scaffold involves the copper-catalyzed intermolecular cyclization of o-bromoarylamines with nitriles. rsc.org this compound can be readily converted to the required o-bromoarylamine precursor (2-bromo-5-aminobenzonitrile) via selective reduction of the nitro group. This precursor can then undergo cyclization with various nitriles to generate a library of substituted benzimidazoles. rsc.org

| Target Heterocyclic Scaffold | Key Synthetic Strategy from this compound | Potential Biological Application |

|---|---|---|

| Benzothiophenes | Nucleophilic aromatic substitution of bromide with a sulfur nucleophile (e.g., methyl thioglycolate) followed by intramolecular cyclization. rsc.org | Intermediates for Kinase Inhibitors (e.g., PIM, LIMK1, MK2). rsc.org |

| Quinazolines | Reduction of the nitro group to an amine, followed by reaction with DMF-DMA and cyclization with another amine. nih.govscielo.br | Anticancer agents (e.g., EGFR inhibitors). nih.gov |

| Benzimidazoles | Reduction of the nitro group to an amine to form an o-bromoarylamine, followed by copper-catalyzed cyclization with a nitrile. rsc.org | Broad-spectrum therapeutic agents (e.g., antimicrobials, anti-inflammatory). rsc.orgresearchgate.net |

Advanced Characterization Methodologies for 2 Bromo 5 Nitrobenzonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy offer detailed insights into the connectivity of atoms, the nature of functional groups, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the substitution patterns on the aromatic ring of 2-bromo-5-nitrobenzonitrile and its derivatives. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework. For instance, in the ¹H NMR spectrum of a related compound, 2-bromo-5-nitrobenzoic acid, the chemical shifts of the aromatic protons provide clear evidence of their positions relative to the electron-withdrawing nitro group and the bromine atom. chemicalbook.com Similarly, for derivatives like 2-amino-3-bromo-5-nitrobenzonitrile, NMR is crucial for confirming the specific placement of the amino, bromo, and nitro groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For benzonitrile (B105546) derivatives, key absorptions include the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the NO₂ group.

In a typical IR spectrum of a nitrobenzonitrile compound, the following characteristic peaks can be observed:

C≡N Stretch: A sharp peak around 2220 cm⁻¹ indicates the presence of the nitrile functional group.

NO₂ Asymmetric Stretch: A strong absorption band typically appears in the region of 1520-1560 cm⁻¹.

NO₂ Symmetric Stretch: Another strong band is observed around 1340-1350 cm⁻¹.

The presence and precise position of these bands provide confirmatory evidence for the functional groups within the molecule. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). publish.csiro.au For this compound, with a molecular formula of C₇H₃BrN₂O₂, the expected monoisotopic mass is approximately 225.93779 Da. nih.govuni.lu

High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the nitro group (NO₂) or the bromine atom can be observed as distinct fragment ions. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in structural confirmation. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.94507 |

| [M+Na]⁺ | 248.92701 |

| [M+NH₄]⁺ | 243.97161 |

| [M-H]⁻ | 224.93051 |

UV-Visible Spectroscopy in Conjugated Systems Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within conjugated systems, such as the aromatic ring in this compound. The presence of the nitro group and the nitrile group, both being electron-withdrawing, influences the electronic structure of the benzene (B151609) ring, leading to characteristic absorption maxima (λmax) in the UV-Vis spectrum. acs.org This technique is particularly useful for monitoring reactions involving these chromophores, as changes in substitution or electronic environment will result in a shift of the absorption bands. acs.org For example, the reduction of a nitro group to an amino group can be tracked by observing the disappearance of the nitroaromatic peak and the appearance of a new peak corresponding to the amine product. acs.org

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and its derivatives. Due to the aromatic nature of these compounds, they can be readily detected using a UV detector. A common method involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For the analysis of related compounds like 2-amino-3-bromo-5-nitrobenzonitrile, HPLC with UV detection at a wavelength of 254 nm is considered optimal for purity assessment. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for identification. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio (m/z) of the ionized molecules and their fragments.

In a typical analysis, a solution of the compound is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert carrier gas, usually helium, through a capillary column. rsc.org For nitroaromatic compounds, a common choice is a low-polarity ZB-5 MS or DB-5 MS column, which consists of 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer. rsc.orgijpsr.com The separation is achieved by a programmed temperature ramp, which allows compounds with different boiling points and polarities to elute from the column at distinct retention times. rsc.org

Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M+). This molecular ion, along with characteristic fragment ions produced by its decomposition, is then analyzed. The fragmentation pattern for this compound is influenced by its functional groups: the aromatic ring, the bromo substituent, the nitro group, and the nitrile group. libretexts.org The presence of bromine is readily identifiable from the isotopic pattern of its two stable isotopes, 79Br and 81Br, which appear as two peaks of nearly equal intensity separated by two mass units. libretexts.org

A generalized set of GC-MS parameters for the analysis of nitroaromatic compounds is presented below.

Table 1: Illustrative GC-MS Operating Parameters for Nitroaromatic Compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or similar |

| Column | ZB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org |

| Carrier Gas | Helium, constant flow rate of 1.0-1.1 mL/min rsc.org |

| Injector Temperature | 230 °C ijpsr.com |

| Temperature Program | Initial 70°C for 4 min, ramp at 4°C/min to 230°C, hold for 15 min rsc.org |

| Injection Volume | 1.0 µL |

| Split Ratio | 1:20 or 1:50 rsc.orgijpsr.com |

| Mass Spectrometer | Agilent 5977A or similar Quadrupole MSD ijpsr.com |

| Ionization Mode | Electron Ionization (EI) |

| MS Source Temperature | 230 °C ijpsr.com |

| MS Quadrupole Temperature | 150 °C ijpsr.com |

| MSD Transfer Line Temp. | 240 °C ijpsr.com |

| Mass Range | 50-500 amu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, extensive crystallographic studies have been performed on closely related derivatives. nih.gov For instance, the crystal structure of 2-Amino-3-bromo-5-nitrobenzonitrile, an isomer and derivative, has been determined. nih.gov Such studies reveal that these molecules often form intricate networks in the solid state through hydrogen bonding and other intermolecular forces. evitachem.com

In related nitrobenzonitrile compounds, the benzene ring typically maintains a planar arrangement. However, the nitro group often exhibits a slight tilt relative to the plane of the aromatic ring, which can influence crystal packing and molecular interactions. The presence of a bromine atom allows for potential halogen bonding interactions, which, along with dipole-dipole interactions from the nitrile and nitro groups, stabilize the crystal lattice structure. The analysis of derivatives like 2,3-Dichloro-6-nitrobenzonitrile and 2-Bromo-6-fluoro-3-nitrobenzonitrile by X-ray crystallography has confirmed their molecular geometries and provided insights into how different substituent patterns affect their solid-state structures. biosynth.com

Table 2: Crystallographic Data for a Representative Derivative, 2-Amino-3-bromo-5-nitrobenzonitrile

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄BrN₃O₂ | nih.gov |

| Molecular Weight | 242.03 g/mol | nih.gov |

| CCDC Number | 182033 | nih.gov |

| Associated DOI | 10.1107/S0108270101021485 | nih.gov |

| Key Feature | Forms sheet-like structures built from alternating molecular rings | evitachem.com |

Advanced Predicted Spectroscopic Parameters (e.g., Collision Cross Section)

In modern analytical workflows, particularly those involving ion mobility-mass spectrometry (IM-MS), the Collision Cross Section (CCS) has emerged as a key identifying parameter alongside mass-to-charge ratio and retention time. researchgate.net The CCS is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field. kcl.ac.uk It is a robust, instrument-independent value that is directly related to the ion's size, shape, and charge distribution. kcl.ac.uk

For novel or reference compounds like this compound, experimentally determined CCS values may not be available. In such cases, computational prediction methods are employed. These methods use machine learning models or other algorithms based on 2D or 3D molecular structures to calculate theoretical CCS values with a high degree of accuracy, often with prediction errors of less than 2-5%. rsc.orgwaters.com

Public databases like PubChem provide predicted CCS values for a vast number of compounds, including this compound, for various adducts that might be formed during mass spectrometry analysis (e.g., [M+H]+, [M+Na]+, [M-H]-). uni.lu This predicted data serves as a valuable reference for confirming the identity of the compound in complex samples when using LC-IM-MS techniques, helping to reduce false positives and increase confidence in analytical results. waters.com

Table 3: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 226.94507 | 141.5 | uni.lu |

| [M+Na]⁺ | 248.92701 | 146.2 | uni.lu |

| [M+NH₄]⁺ | 243.97161 | 143.8 | uni.lu |

| [M+K]⁺ | 264.90095 | 144.9 | uni.lu |

| [M-H]⁻ | 224.93051 | 137.1 | uni.lu |

| [M]⁺ | 225.93724 | 139.2 | uni.lu |

| [M]⁻ | 225.93834 | 139.2 | uni.lu |

| Data sourced from PubChem, calculated using CCSbase. uni.lu |

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For a compound like 2-Bromo-5-nitrobenzonitrile, DFT calculations would provide insights into its geometry, stability, and electronic properties. Researchers would typically use a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its vibrational frequencies and electronic energies.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For this compound, FMO analysis would identify the distribution of these orbitals across the molecule, predicting the most likely sites for nucleophilic and electrophilic attack. This would involve calculating the specific energy values for the HOMO, LUMO, and the resulting energy gap.

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map for this compound would visualize the effects of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups and the electronegative bromine (-Br) atom on the aromatic ring's charge distribution.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to analyze its conformational flexibility and its interactions with solvent molecules or biological macromolecules. These simulations would provide insights into how the molecule behaves in a dynamic environment, which is crucial for understanding its behavior in solution or its potential as a ligand for a biological target.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, including DFT, are used to model the step-by-step pathways of chemical reactions. For this compound, these investigations could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution, where the bromine atom or nitro group could be displaced. Such studies would involve calculating the structures and energies of reactants, transition states, and products to determine activation energies and reaction rates, providing a detailed understanding of its chemical reactivity.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, correlate a molecule's structural or computed properties with its chemical reactivity or biological activity. For a series of related nitrobenzonitrile compounds, these studies could develop predictive models based on descriptors like HOMO-LUMO energies, dipole moments, and atomic charges. This would allow for the prediction of the reactivity of this compound based on its calculated properties and help in designing new compounds with desired characteristics.

While the framework for such computational studies is well-defined, the specific application to this compound and the resulting data are not available in the current body of scientific literature. Future research is needed to perform these analyses and publish the findings.

Applications in Interdisciplinary Research Fields

Role as a Key Intermediate in Medicinal Chemistry and Drug Discovery

2-Bromo-5-nitrobenzonitrile is a recognized intermediate in the field of medicinal chemistry and is instrumental in the synthesis of novel pharmaceutical compounds. ambeed.combeilstein-journals.org The compound's structure allows for diverse chemical transformations, enabling the creation of a wide array of derivatives with potential therapeutic properties. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a reactive site for further functionalization. uni.luambeed.com

The structure of this compound makes it an ideal starting material for the synthesis of targeted therapeutic agents. Researchers utilize it as a foundational scaffold to build more complex, biologically active molecules. ambeed.com

A notable example is its use in the creation of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). In one study, this compound was reacted with 1-Boc-piperazine as a key step in a multi-step synthesis. ambeed.comfrontiersin.org This initial reaction forms a piperazine-substituted nitrobenzonitrile core, which, after subsequent reduction of the nitro group and coupling with other heterocyclic systems, yields diarylpyrimidine derivatives. ambeed.comfrontiersin.org These final compounds are designed to fit into the allosteric binding pocket of the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing viral replication. ambeed.com

Similarly, derivatives such as 2-phenoxy-5-nitrobenzonitriles have been synthesized and evaluated as inhibitors of enterovirus replication, demonstrating the compound's utility in developing antiviral agents against a range of pathogens. researchgate.net

The derivatives synthesized from this compound have shown a wide spectrum of biological activities.

Enzyme Inhibition: As demonstrated in anti-HIV research, derivatives of this compound can be potent enzyme inhibitors. The synthesized diarylpyrimidine compounds showed exceptional activity against wild-type HIV-1 and various drug-resistant strains. ambeed.com For instance, compound 18b1 emerged as a highly potent inhibitor, with activity comparable to the FDA-approved drug Rilpivirine and significantly better than several other established NNRTIs like Efavirenz and Doravirine. ambeed.com

| Compound | EC50 (μM) vs. HIV-1 WT (IIIB) | Reference Drug (RPV) EC50 (μM) |

|---|---|---|

| 18a1 | 0.0018 | 0.0010 |

| 18b1 | 0.0014 |

Anticancer Activity: The core structure of this compound is related to other molecules investigated for anticancer properties. For example, research into novel quinazoline (B50416) derivatives has shown that the presence of bromo and fluoro groups can enhance antitumor activity. lookchem.com Separately, indole (B1671886) derivatives containing a bromo group have demonstrated significant anti-proliferative effects against lung cancer cell lines (A549), with an IC₅₀ value of 14.4 µg/mL. ossila.com These findings suggest that scaffolds derived from or related to this compound are promising for the development of new anticancer agents.

Antimicrobial Activity: The fundamental structure is relevant to the synthesis of antimicrobial agents. Studies on dicationic bisguanidine-arylfuran derivatives, which can be synthesized from related bromo-nitro aromatics, have shown good activity against antibiotic-resistant Gram-negative bacteria, including Klebsiella pneumoniae and Acinetobacter baumannii. Furthermore, substituted quinazolines, which can be derived from benzonitrile (B105546) precursors, have demonstrated broad-spectrum antibacterial activity.

The development of therapeutic agents from this compound is often guided by computational methods like molecular docking. ambeed.comlookchem.com In the design of the aforementioned HIV-1 inhibitors, docking studies were crucial for understanding how the synthesized molecules would interact with their biological target. ambeed.com These studies revealed that the diarylpyrimidine derivatives fit into the non-nucleoside binding pocket of the reverse transcriptase enzyme. The specific orientation and interactions, such as hydrogen bonds formed between the ligand and amino acid residues within the pocket, explain the high potency of the compounds and guide the design of even more effective inhibitors. ambeed.com Similarly, in studies of quinazoline derivatives, docking results have helped rationalize structure-activity relationships, noting that specific atoms like fluorine can act as important hydrogen bond acceptors in interactions with target proteins. lookchem.com

Contributions to Agrochemical Development

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the agrochemical industry. ambeed.com Its functional groups allow for its incorporation into a variety of structures designed to act as pesticides or herbicides. ambeed.com The presence of the bromo and nitro groups can be leveraged to introduce functionalities that enhance the pesticidal or herbicidal activity of the final product. It is a building block used in the synthesis of more complex agrochemical compounds, highlighting its role in the development of products for crop protection.

Applications in Materials Science

The chemical properties of this compound also make it a useful component in the field of materials science. It can be used as a precursor in the synthesis of specialty materials, including certain dyes and polymers. ambeed.com Derivatives have been explored for their potential in creating organic fluorophores, which are essential for applications in bioimaging, and in the development of advanced materials like lead-free perovskites for optoelectronic devices.

A significant application within materials science is the use of benzonitrile derivatives as precursors for emitters in Organic Light-Emitting Diodes (OLEDs). Specifically, they are used in the synthesis of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF emitters are a class of purely organic molecules that can achieve up to 100% internal quantum efficiency in OLEDs, making them highly desirable for next-generation displays and lighting.

While this compound itself is a starting point, a closely related compound, 2-Bromo-5-fluorobenzonitrile, directly illustrates the synthetic strategy. It is used in a two-step reaction involving nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination to create a complex TADF dye. An OLED device fabricated with such a dye has demonstrated a maximum external quantum efficiency of 5%. The benzonitrile group often serves as the electron-accepting component in the donor-acceptor structure typical of TADF molecules. This application underscores the importance of the benzonitrile scaffold in creating advanced materials for high-performance electronics.

Development of Polymers and Coatings

The distinct chemical properties of this compound make it a valuable compound in materials science, particularly in the formulation of specialty polymers and coatings designed to enhance material performance. chemimpex.com Its role is primarily that of a crucial starting material or intermediate for creating monomers that are then polymerized to yield materials with specific, high-performance characteristics.

Detailed research findings have demonstrated its application in the synthesis of advanced functional polymers. For instance, this compound is used as a commercially available reagent in the nickel(0)-complex promoted synthesis of novel π-conjugated poly(2-hexylbenzotriazole)s. These polymers, such as P(BTz-AE) and P(BTz-F), are noted for their significant photoluminescence properties, with some derivatives exhibiting high quantum yields. Such characteristics are highly sought after for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors.

Furthermore, derivatives of this compound are employed in the creation of specialized coatings and dyes. The compound serves as a precursor for certain disperse dyes, which are used to color synthetic polymer fibers like polyester (B1180765). The chemical structure provided by the benzonitrile core is integral to the final properties of the dye, such as its color, fastness, and affinity for the polymer substrate.

The table below summarizes key research findings in this area.

| Material/Polymer Class | Specific Example(s) | Role of this compound | Key Finding/Application |

| π-Conjugated Polymers | Poly(2-hexylbenzotriazole)s: P(BTz-AE), P(BTz-F) | Starting reagent for monomer synthesis | Resulting polymers show high photoluminescence quantum yields, suitable for optoelectronics. |

| Specialty Dyes/Coatings | Disperse Dyes | Precursor for dye molecules | Used for dyeing polyester materials, contributing to the color and stability of the coating. |

| Advanced Materials | Organic Fluorophores, Perovskite-like Materials | Intermediate for synthesizing derivatives like 2-(2-bromophenoxy)-5-nitrobenzonitrile | The derivatives are used to create materials for bioimaging and optoelectronic devices. ualberta.ca |

Utility in Analytical Chemistry as Reference Standards and Reagents

In the field of analytical chemistry, this compound serves a dual purpose: it is used both as a reagent in chemical synthesis and as a reference standard for analytical methods. chemimpex.com Its high purity, typically ≥97% as determined by Gas Chromatography (GC), and well-defined chemical properties make it a reliable material for these applications. chemimpex.com

As a reference standard, it is used to calibrate analytical instruments and to validate techniques for the detection and quantification of similar brominated and nitrated aromatic compounds. chemimpex.com Its distinct spectroscopic and chromatographic signatures allow it to be used as a benchmark in methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

As a reagent, this compound is often the starting point for multi-step syntheses where the purity of the final product must be rigorously assessed. For example, in the development of boronic ester probes for site-selective protein labeling, this compound is a key reactant. google.com The subsequent purification and characterization of the synthesized products rely on precise analytical techniques like reverse-phase HPLC and NMR, for which the known properties of the initial reagent are essential for interpretation. google.comepo.org This reliance on analytical validation underscores the compound's importance in research and development settings that demand high standards of chemical purity and structural confirmation.

The table below highlights its role in various analytical techniques.

| Analytical Technique | Application of this compound | Purpose |

| Gas Chromatography (GC) | Purity Assessment | Used to certify the high purity (≥97%) of the compound itself. chemimpex.com |

| High-Performance Liquid Chromatography (HPLC) | Reference & Purification | Acts as a reference material; used in reverse-phase HPLC to purify its derivatives. google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reagent & Structural Analysis | Used as a starting reagent in syntheses where NMR confirms the structure of the resulting products. google.comepo.org |

| Column Chromatography | Purification Reagent | Employed as a reactant in syntheses where products are purified by silica (B1680970) gel column chromatography. epo.org |

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Nitrobenzonitrile Chemistry

Development of Novel Catalytic Transformations

The reactivity of 2-bromo-5-nitrobenzonitrile is significantly influenced by its electron-withdrawing nitro and cyano groups, which make the aromatic ring susceptible to nucleophilic attack. Research is actively pursuing new catalytic systems to exploit this reactivity for the synthesis of complex molecules.

Recent studies have demonstrated the use of various catalysts to facilitate transformations of related bromonitrobenzonitrile isomers. For instance, palladium-catalyzed reactions are employed for C-N coupling and hydroamination reactions to synthesize heterocyclic systems. bohrium.com Ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols has been shown to produce 2-arylquinazolin-4(3H)-ones in high yields, offering a convenient and sustainable synthetic route. bohrium.com Furthermore, copper-catalyzed reactions of 2-nitrobenzonitrile (B147312) with hydrazine (B178648) hydrate (B1144303) have been explored for the rapid synthesis of dihydro-quinazolinone derivatives. researchgate.net These examples with a related isomer highlight the potential for developing similar novel catalytic transformations for this compound, enabling the construction of diverse molecular architectures.

Future work in this area will likely focus on the development of catalysts that offer higher selectivity and efficiency, particularly for asymmetric synthesis. The exploration of dual-metal catalytic systems and tandem reactions, where multiple transformations are performed in a single pot, will also be a key area of investigation to streamline synthetic processes.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is emerging as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and scalability. rsc.orgresearchgate.net The integration of this compound chemistry with flow reactors and automated synthesis platforms presents a significant opportunity for process optimization and discovery. osti.gov

Continuous flow reactors can be particularly beneficial for reactions involving hazardous reagents or intermediates, as they minimize the volume of reactive species at any given time. For instance, nitration and bromination reactions, which are often used in the synthesis of related compounds, can be performed more safely and efficiently in continuous flow systems. researchgate.net Automated platforms can facilitate high-throughput screening of reaction conditions, accelerating the optimization of catalytic transformations involving this compound. osti.gov This approach allows for rapid exploration of a wide range of parameters, such as catalyst loading, temperature, and residence time, to identify optimal conditions for desired transformations. rsc.orgosti.gov

The table below illustrates a hypothetical comparison of a traditional batch synthesis with a potential flow chemistry process for a transformation involving a substituted benzonitrile (B105546), highlighting the potential benefits.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, enhanced heat and mass transfer rsc.org |

| Scalability | Often requires re-optimization | Numbering-up of parallel reactors rsc.org |

| Process Control | Manual control of parameters | Precise, automated control of reaction variables osti.gov |

| Data Generation | Limited data points | High-throughput data for rapid optimization osti.gov |

The future of this compound chemistry will likely see increased adoption of flow chemistry and automation to develop more efficient, safer, and scalable synthetic processes.

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods offer green and sustainable alternatives to traditional synthetic transformations, often proceeding under mild conditions without the need for harsh reagents. rsc.orgnih.gov The application of these techniques to this compound chemistry is a promising area of research.

Visible-light photoredox catalysis has been successfully employed for a variety of transformations, including dearomative annulation cascades to form spirocyclic frameworks. nih.gov For instance, photoredox-mediated C-O bond activation of aromatic carboxylic acids has been used to generate acyl radicals, which can undergo spirocyclization. nih.gov This strategy could potentially be adapted for this compound to construct novel polycyclic systems. The use of metal-free photocatalysts like 4CzIPN is also gaining traction for its sustainability and effectiveness in various C-C and C-X bond formation reactions. rsc.org

Electrosynthesis provides another powerful tool for chemical transformations. rsc.org For example, the electrochemical reduction of 2-nitrobenzonitrile in the presence of alcohols has been shown to produce quinazolinones. rsc.org A study on the electrocatalytic reduction of substituted nitrobenzenes using a polyoxometalate redox mediator demonstrated the conversion of 2-nitrobenzonitrile to 2-aminobenzonitrile (B23959) with a 61% yield. acs.org These results suggest the feasibility of selectively transforming the nitro or bromo groups of this compound using electrochemical methods.

Future research will likely focus on expanding the scope of photoredox and electrochemical reactions for this compound, exploring novel reaction pathways and developing more efficient catalytic systems.

Applications in Supramolecular Chemistry and Nanomaterials

The unique electronic and structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and the development of novel nanomaterials. chemimpex.com

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. mdpi.com The presence of the nitrile and nitro groups in this compound allows for potential hydrogen bonding and π-π stacking interactions, which are crucial for the formation of supramolecular assemblies. For example, charge-transfer complexes have been formed between electron-rich macrocycles and electron-deficient aromatic acceptors like 4-nitrobenzonitrile, demonstrating switchable vapochromism. nih.gov This suggests that this compound could be incorporated into similar systems to create functional materials with sensing capabilities.

In the field of nanomaterials, derivatives of this compound could serve as precursors for the synthesis of functional materials. For instance, the compound could be used in the synthesis of organic fluorophores for applications in bioimaging and sensing. ontosight.ai Furthermore, the development of nanocomposite catalysts, such as those incorporating silver nanoparticles, has shown promise in the reduction of nitroaromatic compounds. acs.orgacs.org The catalytic activity and recyclability of such materials are active areas of investigation. acs.orgacs.org

The table below summarizes potential applications of this compound derivatives in these emerging fields.

| Field | Potential Application | Key Functional Groups |